4-chloro-N-(2-hydroxypropyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C9H12ClNO3S and a molecular weight of 249.72 g/mol . It is characterized by the presence of a chloro group, a hydroxypropyl group, and a benzenesulfonamide moiety. This compound is typically found as a white to yellow solid and is used in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-1-propanol under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond . The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to improve yield and purity, as well as the use of automated equipment for efficient production .
Chemical Reactions Analysis
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom, yielding N-(2-hydroxypropyl)benzenesulfonamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. One key target is carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s hydroxypropyl group and sulfonamide moiety are crucial for its binding to the enzyme’s active site .
Comparison with Similar Compounds
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-chloro-N-(2-hydroxyethyl)benzenesulfonamide: Similar in structure but with an ethyl group instead of a propyl group.
4-chloro-N-(2-hydroxybutyl)benzenesulfonamide: Contains a butyl group, leading to different physical and chemical properties.
4-chloro-N-(2-hydroxyisopropyl)benzenesulfonamide: Features an isopropyl group, which may affect its biological activity and solubility.
The uniqueness of this compound lies in its specific hydroxypropyl group, which influences its reactivity and interaction with biological targets .
Biological Activity
4-Chloro-N-(2-hydroxypropyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is investigated for its roles in anticancer and antimicrobial applications, primarily through its interactions with specific enzymes and cellular pathways. This article will explore the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in various cellular processes. Notably, it has been shown to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in several cancer types. Inhibition of CA IX leads to reduced cell proliferation and induction of apoptosis in cancer cells .
Additionally, the compound may exert antimicrobial effects by disrupting bacterial growth through inhibition of bacterial carbonic anhydrases, which are crucial for maintaining pH homeostasis within bacterial cells .
Structure-Activity Relationship (SAR)
Studies on the SAR of sulfonamide derivatives have revealed that modifications to the phenyl rings and the amide nitrogen significantly affect their biological activity. For instance, the presence of halogen substituents and hydroxyl groups can enhance the affinity for target enzymes like CA IX, thereby improving anticancer efficacy . The following table summarizes key findings from SAR studies:
Compound | Substituent | IC50 (nM) | Activity Type |
---|---|---|---|
4e | 4-Chloro | 10.93 | CA IX Inhibition |
4g | 2-Hydroxy | 25.06 | CA II Inhibition |
4h | 2-Hydroxy | 1.55 | Apoptosis Induction |
Biological Activity Evaluation
Recent studies have evaluated the biological activity of various benzenesulfonamide derivatives, including this compound. The following findings highlight its potential:
- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231, with a significant increase in apoptotic markers compared to control groups .
- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example, it showed significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL .
Case Studies
Several case studies have illustrated the efficacy of this compound in different biological contexts:
- Cancer Cell Line Studies : A study involving the SMMC-7721 cell line revealed that treatment with this compound led to G1 phase cell cycle arrest and significant apoptosis induction, demonstrating its potential as a therapeutic agent against liver cancer .
- Inflammatory Models : In carrageenan-induced rat paw edema models, derivatives similar to this compound exhibited anti-inflammatory effects, with reductions in edema observed at various time points post-administration .
Properties
IUPAC Name |
4-chloro-N-(2-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3S/c1-7(12)6-11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXXRCMSJPLNDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.